molecular formula C13H14F2N4O2 B14930203 N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine

N-{(E)-[4-(difluoromethoxy)-3-methoxyphenyl]methylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine

Cat. No.: B14930203
M. Wt: 296.27 g/mol
InChI Key: MNGIHAXGZQSDTC-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE is a complex organic compound characterized by its unique structure, which includes a difluoromethoxy group, a methoxyphenyl group, and a triazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the methoxyphenyl and triazolyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing, to optimize efficiency and scalability. These methods often require precise control of reaction parameters, including temperature, pressure, and reaction time, to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares a methoxyphenyl group but differs in overall structure and functional groups.

    2-(4-Methoxyphenyl)ethylamine: Similar in having a methoxyphenyl group but lacks the triazolyl and difluoromethoxy groups.

Uniqueness

N-{(E)-1-[4-(DIFLUOROMETHOXY)-3-METHOXYPHENYL]METHYLIDENE}-N-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)AMINE is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14F2N4O2

Molecular Weight

296.27 g/mol

IUPAC Name

(E)-1-[4-(difluoromethoxy)-3-methoxyphenyl]-N-(3,5-dimethyl-1,2,4-triazol-4-yl)methanimine

InChI

InChI=1S/C13H14F2N4O2/c1-8-17-18-9(2)19(8)16-7-10-4-5-11(21-13(14)15)12(6-10)20-3/h4-7,13H,1-3H3/b16-7+

InChI Key

MNGIHAXGZQSDTC-FRKPEAEDSA-N

Isomeric SMILES

CC1=NN=C(N1/N=C/C2=CC(=C(C=C2)OC(F)F)OC)C

Canonical SMILES

CC1=NN=C(N1N=CC2=CC(=C(C=C2)OC(F)F)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.